molecular formula C16H19F3N2O5S B2655589 N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797308-58-7

N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2655589
CAS No.: 1797308-58-7
M. Wt: 408.39
InChI Key: YIMGJKXCOIBCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide (CAS 1797308-58-7) is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a piperidine core linked to a benzoyl group modified with a trifluoromethoxy substituent and an N-methyl acetamide sulfonamide chain. The trifluoromethoxy group is a common pharmacophore in drug design, known to enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins . Compounds with piperidine and sulfonamide motifs, similar to this one, are extensively investigated as potent and selective inhibitors of metalloproteinases . Recent scientific literature highlights the therapeutic potential of targeting specific metalloproteinases like ADAMTS7 in the treatment of coronary heart disease and atherosclerosis . The proteolytic activity of ADAMTS7 has been shown to enhance the progression of atherosclerosis, making it a promising pharmacological target for slowing disease progression . While this specific molecule requires further biological characterization, its structural features align with inhibitors used in cardiovascular and biochemical research. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in analytical studies. The molecular formula is C16H19F3N2O5S and the molecular weight is 408.39 g/mol . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-methyl-2-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O5S/c1-20-14(22)10-27(24,25)13-6-8-21(9-7-13)15(23)11-2-4-12(5-3-11)26-16(17,18)19/h2-5,13H,6-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMGJKXCOIBCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is then functionalized with a trifluoromethoxy benzoyl group through a Friedel-Crafts acylation reaction. The final step involves the introduction of the sulfonyl acetamide group via a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the benzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Neurological Disorders

N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide has been studied for its potential in treating neurological disorders. Its structure suggests that it may act as a selective inhibitor of phosphodiesterase 4 (PDE4), which plays a crucial role in cognitive functions such as learning and memory consolidation. Inhibitors of PDE4 have shown promise in treating conditions like Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders by modulating cAMP levels, thus influencing neuronal signaling pathways .

Cancer Treatment

Research indicates that compounds similar to this compound can inhibit cancer cell proliferation. For instance, selective PDE4D inhibitors have been investigated for their potential to treat specific cancer types, including hepatocellular carcinoma and breast cancer. These inhibitors work by reducing inflammatory cytokine levels and promoting apoptosis in cancer cells .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory therapies. By inhibiting PDE4, it can reduce the expression of pro-inflammatory cytokines, which are implicated in various inflammatory diseases .

Case Study 1: PDE4 Inhibition in Neurological Models

A study published in PMC demonstrated that selective PDE4D inhibitors could significantly improve cognitive deficits in animal models of Alzheimer's disease. The results indicated enhanced memory retention and reduced neuroinflammation, supporting the potential use of N-methyl derivatives in therapeutic strategies against neurodegenerative diseases .

Case Study 2: Cancer Cell Line Studies

In vitro studies have shown that compounds structurally related to this compound effectively inhibit the growth of various cancer cell lines. These studies often report IC50 values indicating the concentration required to inhibit cell proliferation by 50%, demonstrating the compound's potency against different tumor types .

Mechanism of Action

The mechanism of action of N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy benzoyl group is known to enhance the compound’s binding affinity and selectivity, while the sulfonyl acetamide moiety can modulate its chemical reactivity. These interactions can lead to the inhibition or activation of biological pathways, resulting in various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidinyl Sulfonyl/Benzoyl Moieties

The target compound shares structural motifs with several piperidine-based sulfonamides and benzamides. Key analogues include:

Key Observations:

Synthetic Efficiency : Compound 8a (64.2% yield) and 14d (55.2% yield) demonstrate higher synthetic accessibility compared to analogues like those in (45% yield) .

Functional Group Impact: The trifluoromethoxy group in the target compound likely improves metabolic stability over non-fluorinated analogues (e.g., 8c with a chloro-methoxy group) . Urea linkers (e.g., 14d) introduce hydrogen-bonding capacity, whereas sulfonamides (e.g., W-15) prioritize steric interactions .

Biological Activity : The diphenylpropyl-piperidinyl compound in exhibits moderate CCR5 inhibition (log(1/IC₅₀) = 0.904), suggesting that bulkier substituents may reduce potency compared to more streamlined structures .

Piperazine vs. Piperidine Core Analogues

Replacing the piperidine core with piperazine alters solubility and binding kinetics:

  • N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () incorporates a piperazine ring, increasing polarity due to the additional nitrogen atom. This contrasts with the target compound’s piperidine core, which may favor membrane permeability .

Sulfonamide vs. Sulfonyl Acetamide Derivatives

  • W-15 () and N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () highlight the role of sulfonamide vs. Sulfonyl acetamides (e.g., the target compound) offer conformational flexibility, which may improve adaptability to diverse binding pockets .

Biological Activity

N-methyl-2-((1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)sulfonyl)acetamide is a synthetic compound classified as a sulfonamide derivative. This compound is notable for its unique structural features, including a trifluoromethoxy group and a piperidine ring, which may influence its biological activity. Understanding the biological properties of this compound is essential for its potential therapeutic applications.

The molecular formula of this compound is C16H19F3N2O5S, with a molecular weight of 408.39 g/mol. Its structure includes:

  • Sulfonamide group : Known for antibacterial and anti-inflammatory properties.
  • Piperidine ring : Often associated with various pharmacological activities.
  • Trifluoromethoxy group : Enhances lipophilicity and biological activity.

The mechanism of action for this compound likely involves interaction with specific biological targets. Sulfonamides typically inhibit bacterial dihydropteroate synthase, disrupting folate synthesis, which is crucial for bacterial growth. Further studies, including binding affinity assays and cellular assays, are necessary to elucidate its precise mechanism.

Antibacterial Properties

Sulfonamide derivatives have been extensively studied for their antibacterial properties. The presence of the trifluoromethoxy group in this compound may enhance its effectiveness against various bacterial strains.

Table 1: Antibacterial Activity Comparison

CompoundMIC (µg/mL)Target Bacteria
Control (Ciprofloxacin)2Staphylococcus aureus
N-methyl compoundTBDTBD

Anti-inflammatory Effects

Research indicates that sulfonamide compounds also exhibit anti-inflammatory effects, potentially beneficial in conditions like arthritis or other inflammatory diseases. The specific anti-inflammatory pathways activated by this compound remain to be fully characterized.

Case Studies and Research Findings

Recent studies have highlighted the potential of sulfonamide derivatives in treating various diseases:

  • In vitro Studies : A study demonstrated that similar compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 3.12 to 12.5 µg/mL .
  • In vivo Models : Animal models have shown promising results for compounds with similar structures in reducing inflammation and bacterial load .
  • Molecular Docking Studies : Computational studies suggest that the trifluoromethoxy group may enhance binding affinity to bacterial enzymes, improving efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.